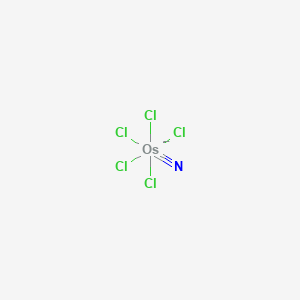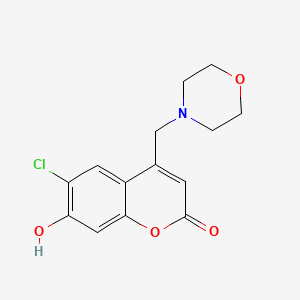
6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and have been widely studied for their medicinal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one typically involves the Pechmann condensation reaction. This method includes the condensation of phenolic compounds with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 7-hydroxy-4-methylcoumarin with morpholine and formaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one
- 7-Hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 6-Chloro-7-ethoxy-4-phenyl-2H-chromen-2-one
Uniqueness
6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one stands out due to its unique combination of a chlorine atom and a morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .
Propiedades
Fórmula molecular |
C14H14ClNO4 |
|---|---|
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
6-chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C14H14ClNO4/c15-11-6-10-9(8-16-1-3-19-4-2-16)5-14(18)20-13(10)7-12(11)17/h5-7,17H,1-4,8H2 |
Clave InChI |
QXDWZJZGAMNXCI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Solubilidad |
44.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


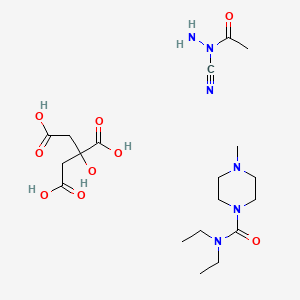
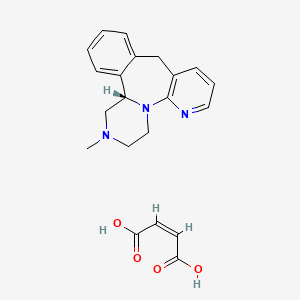


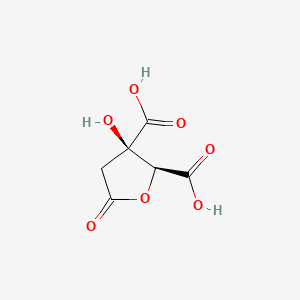
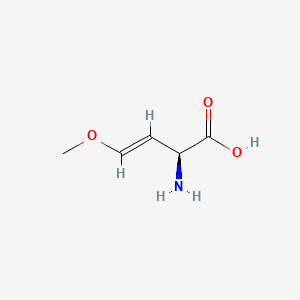

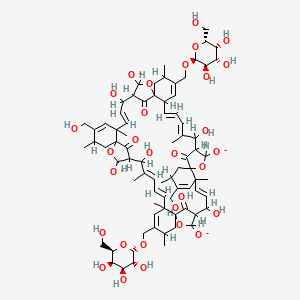


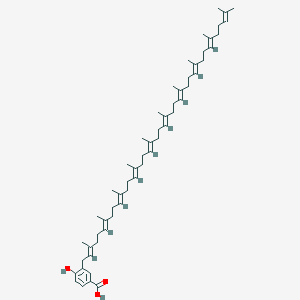
![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
